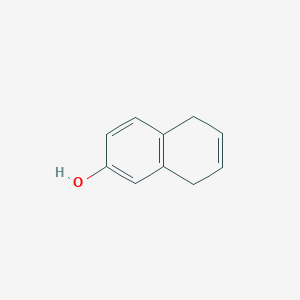

5,8-Dihydronaphthalen-2-ol

Description

Contextualization of Dihydronaphthalene Frameworks in Organic Chemistry

The dihydronaphthalene scaffold is a prominent structural motif in organic chemistry, recognized for its presence in a variety of biologically active molecules. This framework serves as a versatile building block for the synthesis of compounds with significant therapeutic potential. chemsrc.comscribd.com Notably, research has demonstrated that the dihydronaphthalene core is instrumental in the design of small-molecule inhibitors of tubulin polymerization, a key target in cancer therapy. chemsrc.comacs.org Inspired by natural products like colchicine (B1669291) and combretastatin (B1194345) A-4, scientists have developed dihydronaphthalene analogues that exhibit potent cytotoxicity against human cancer cell lines. chemsrc.comacs.org

Furthermore, the dihydronaphthalene scaffold has been successfully employed to create agonists for sphingosine-1-phosphate (S1P) receptors. chemsrc.com These receptors play a crucial role in immune system regulation, and their modulation is a therapeutic strategy for autoimmune diseases. The development of dihydronaphthalene-based S1P1 receptor agonists has led to compounds with enhanced efficacy in preclinical models, highlighting the scaffold's importance in medicinal chemistry. chemsrc.com

The Significance of Hydroxylated Naphthalene (B1677914) Derivatives in Contemporary Chemical Synthesis

Hydroxylated naphthalene derivatives, or naphthols, and their partially saturated counterparts are fundamental intermediates in modern chemical synthesis. Their utility stems from the reactivity of both the hydroxyl group and the aromatic ring system. These compounds are precursors to a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and dyes. pharmaguideline.com The hydroxyl group can be readily converted into other functional groups, such as ethers and esters, or used to direct further substitution reactions on the aromatic ring.

The synthesis of hydroxylated naphthalene derivatives can be achieved through various methods, including the dearomative hydroxylation of naphthalenes using specialized catalysts. rsc.org Moreover, the reactivity of the hydroxylated naphthalene core is exploited in classic organic reactions. For example, 2-naphthol (B1666908) can undergo the Reimer-Tiemann reaction to produce 2-hydroxy-1-naphthaldehyde, a valuable building block. orgsyn.org Selective acetylation of 2-naphthol is another common transformation, yielding 2-naphthyl acetate, which has applications in various chemical industries. sciencepublishinggroup.com The microsomal hydroxylation of naphthalene to form naphthols is a key metabolic pathway, and understanding this process is crucial in toxicology and drug metabolism studies. nih.gov The versatility of these hydroxylated derivatives ensures their continued importance as foundational components in the construction of complex molecular architectures.

Unique Structural Features and Electronic Configuration of 5,8-Dihydronaphthalen-2-ol

The defining characteristic of this compound is its hybrid structure, which marries an electron-rich phenolic ring with a non-aromatic, reactive diene system. This combination dictates its chemical behavior and electronic properties. The synthesis of this specific isomer is typically achieved through the Birch reduction of 2-naphthol, a reaction that selectively reduces one of the aromatic rings using an alkali metal in liquid ammonia (B1221849) with an alcohol as a proton source. acs.orgpharmaguideline.comwikipedia.orgbyjus.com

The electronic configuration of this compound is non-uniform across the molecule. The intact aromatic ring retains its delocalized π-electron system, and the hydroxyl group acts as an activating, ortho-, para-directing substituent for electrophilic aromatic substitution. In contrast, the 5,8-dihydro ring contains two isolated double bonds, which can undergo addition reactions typical of alkenes. This duality of reactivity makes it a versatile synthetic intermediate.

Recent research has provided spectroscopic data to confirm its structure. The proton nuclear magnetic resonance (¹H NMR) spectrum shows distinct signals for the aromatic, vinylic, and allylic protons, confirming the assigned structure. acs.org

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 23950-48-3 chemsrc.com |

| Molecular Formula | C₁₀H₁₀O |

| Molecular Weight | 146.19 g/mol |

| Appearance | Solid (predicted) |

| Solubility | Soluble in organic solvents like Chloroform and Methanol (B129727) |

Table 2: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |

| 6.92 | d | 8.2 | 1H | Aromatic H |

| 6.61 | dd | 8.2, 2.7 | 1H | Aromatic H |

| 6.56–6.54 | m | - | 1H | Aromatic H |

| 5.91–5.78 | m | - | 2H | Vinylic H |

| 3.30–3.25 | m | - | 4H | Allylic H |

| Source: The Journal of Organic Chemistry acs.org | ||||

| Solvent: CDCl₃, Frequency: 300 MHz |

Structure

2D Structure

3D Structure

Properties

CAS No. |

23950-48-3 |

|---|---|

Molecular Formula |

C10H10O |

Molecular Weight |

146.19 g/mol |

IUPAC Name |

5,8-dihydronaphthalen-2-ol |

InChI |

InChI=1S/C10H10O/c11-10-6-5-8-3-1-2-4-9(8)7-10/h1-2,5-7,11H,3-4H2 |

InChI Key |

SLDXQJKDITYTDE-UHFFFAOYSA-N |

Canonical SMILES |

C1C=CCC2=C1C=CC(=C2)O |

Origin of Product |

United States |

Synthetic Methodologies for 5,8 Dihydronaphthalen 2 Ol and Its Analogs

Direct Synthesis of 5,8-Dihydronaphthalen-2-ol

The most direct approach to this compound involves the partial reduction of the corresponding naphthol. This method is attractive for its atom economy and straightforwardness, though control of regioselectivity can be a significant challenge.

The Birch reduction is a prominent method for the partial reduction of aromatic rings, including naphthalene (B1677914) systems. wikipedia.org This reaction employs an alkali metal (typically sodium, lithium, or potassium) dissolved in liquid ammonia (B1221849) with a proton source, such as an alcohol. numberanalytics.commasterorganicchemistry.com The mechanism involves the formation of a solvated electron which adds to the aromatic ring, generating a radical anion. wikipedia.org This intermediate is then protonated by the alcohol. A second electron transfer followed by another protonation yields the final diene product. lscollege.ac.in

For 2-naphthol (B1666908), the regiochemical outcome of the Birch reduction is crucial. The position of protonation on the intermediate radical anion determines which of the two rings is reduced. lscollege.ac.in To obtain this compound, the reduction must occur on the unsubstituted ring. The hydroxyl group is an electron-donating group, which directs the reduction to the other ring. A procedure described in Organic Syntheses for the related α-naphthol involves using lithium metal in liquid ammonia and absolute ethanol, which yields 5,8-dihydro-1-naphthol (B135322) in high yield (97-99% crude). orgsyn.org This suggests a similar approach for 2-naphthol would be effective.

Optimization of the reaction conditions is key to maximizing the yield and selectivity. numberanalytics.com Factors such as the choice of alkali metal, the nature of the proton source, and the reaction temperature can influence the outcome. numberanalytics.comnumberanalytics.com

Table 1: Factors Influencing Birch Reduction of Naphthols

| Parameter | Variation | Effect on Reaction |

| Alkali Metal | Lithium, Sodium, Potassium | Reactivity and reduction potential vary. Lithium often provides better results for naphthol reductions. orgsyn.orgnumberanalytics.com |

| Proton Source | Ethanol, t-butanol | The acidity of the alcohol can affect the rate of protonation steps and influence selectivity. numberanalytics.com |

| Temperature | -78°C to -33°C | Lower temperatures generally favor higher selectivity by slowing down competing side reactions. numberanalytics.com |

| Additives | Co-solvents (e.g., THF) | Can improve the solubility of the starting material and influence the reaction pathway. numberanalytics.com |

While the Birch reduction is a powerful tool, other reductive methods have been explored for the synthesis of tetrahydronaphthols from naphthols. Catalytic hydrogenation is a common alternative, but it often leads to over-reduction to the fully saturated decalin system or produces mixtures of partially reduced isomers. lookchem.comorgsyn.org For instance, catalytic reduction of α-naphthol can yield ar-tetrahydro-α-naphthol. orgsyn.org

Recent research has focused on developing more selective catalytic systems. For example, a rhodium-based catalyst with hydrosilanes in methanol (B129727) has been shown to regioselectively reduce the unsubstituted ring of naphthols to yield 5,6,7,8-tetrahydronaphthols, avoiding the formation of the 1,2,3,4-tetrahydronaphthol isomers. lookchem.com This method demonstrates high chemoselectivity, tolerating a variety of sensitive functional groups. lookchem.com Another approach involves the use of a ruthenium pincer catalyst for the selective hydrogenation of naphthols to 1,2,3,4-tetrahydronaphthols, highlighting the challenges in controlling regioselectivity. lookchem.com

Multistep Synthetic Routes to Dihydronaphthalene Scaffolds

Multistep syntheses offer greater flexibility in accessing a wider range of substituted dihydronaphthalene analogs. These routes often start from more readily available naphthalene or tetrahydronaphthalene precursors.

A common strategy involves starting with a tetralone (a tetrahydronaphthalenone), which is a ketone derivative of tetrahydronaphthalene. nih.govnih.gov For example, 6-methoxy-1-tetralone (B92454) can serve as a precursor for various dihydronaphthalene derivatives. nih.govnih.gov The synthesis can proceed through regioselective bromination of the tetralone, followed by further transformations. nih.gov Another approach is the oxidation of tetrahydronaphthalenes using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) to produce α-tetralones. acs.org

These tetralone intermediates can then be converted to dihydronaphthalenes. For instance, reduction of the ketone to an alcohol followed by dehydration can introduce the double bond. Alternatively, conversion of the ketone to a vinyl triflate followed by a cross-coupling reaction can be employed.

Table 2: Examples of Precursors for Dihydronaphthalene Synthesis

| Starting Material | Key Intermediate | Target Scaffold |

| 6-Methoxy-1-tetralone | 5-Bromo-6-methoxy-3,4-dihydronaphthalen-1(2H)-one | Substituted Dihydronaphthalenes |

| Tetrahydronaphthalenes | α-Tetralones | Dihydronaphthalen-1(2H)-ones |

| ortho-Allylbenzaldehydes | 3,4-dihydronaphthalen-1(2H)-one | Dihydronaphthalene derivatives |

Introducing a hydroxyl group onto a pre-formed dihydronaphthalene scaffold is a key step in many multistep syntheses. One method involves the regioselective bromination of a tetralone precursor, followed by a lithium-halogen exchange and subsequent reaction with an electrophilic oxygen source to introduce the hydroxyl group. nih.gov This approach offers good control over the position of the hydroxyl group. nih.gov

Another strategy is the oxidation of a dihydronaphthalene. For example, epoxidation of the double bond with a peracid, followed by acid-catalyzed rearrangement, can yield a tetralone, which can then be reduced to the corresponding alcohol. google.com Furthermore, microbial oxidation has been shown to convert naphthalene derivatives into various hydroxylated products, including dihydrodiols, which can be unstable and spontaneously dehydrate to form dihydroxynaphthalenes. researchgate.net While not a direct route to this compound, this highlights the potential of biocatalysis in the functionalization of naphthalene ring systems.

Asymmetric and Stereoselective Synthesis Approaches

The development of asymmetric and stereoselective methods is crucial for the synthesis of enantiomerically pure dihydronaphthalene derivatives, which are often required for biological applications. These approaches aim to control the three-dimensional arrangement of atoms in the molecule.

One strategy involves the asymmetric reduction of a prochiral tetralone. Using a chiral reducing agent can produce a mixture of cis and trans alcohols with one enantiomer in excess. google.com These diastereomeric alcohols can then be separated, and the desired enantiomer can be carried forward.

Another approach is the use of chiral catalysts in reactions that create the dihydronaphthalene ring system. For example, rhodium complexes with chiral ligands like (R)-DTBM-SEGPHOS have been used for the enantioselective hydroacylation of ortho-allylbenzaldehydes to generate 3,4-dihydronaphthalen-1(2H)-ones with high enantioselectivity. organic-chemistry.org

Kinetic resolution is another powerful technique. In this method, a racemic mixture is reacted with a chiral catalyst or reagent that reacts faster with one enantiomer, allowing for the separation of the unreacted, enantiomerically enriched starting material or the enantiomerically enriched product. mdpi.com

While specific examples for the asymmetric synthesis of this compound are not abundant in the literature, the principles of asymmetric synthesis applied to related structures, such as the synthesis of chiral BINOL derivatives or other cyclic systems, provide a roadmap for future research in this area. mdpi.comyoutube.comnih.govresearchgate.netrsc.org For instance, the regio- and diastereoselective hydroboration-amination of a related alkene has been used as a key step in the synthesis of a chiral tetrahydronaphthalene derivative. nih.gov

Enantioselective Catalysis in Dihydronaphthalene Formation

The asymmetric construction of dihydronaphthalene scaffolds has been a focal point of synthetic innovation, with both organocatalysis and transition-metal catalysis emerging as powerful tools. acs.orgacs.orgacs.org

Organocatalysis has provided efficient pathways to enantioenriched dihydronaphthalenes. For instance, a highly enantio- and diastereoselective synthesis of 1,2-dihydronaphthalenes has been achieved using isobenzopyrylium ions, where a chiral counteranion generated in situ drives the asymmetric induction. acs.org Another notable organocatalytic approach involves a Michael-aldol cascade reaction of arylalkanes, activated by electron-withdrawing groups, to produce valuable chiral dihydronaphthalenes under mild conditions. acs.org Secondary amine catalysis has also been employed in a vinylogous Michael addition followed by aldol (B89426) condensation to construct dihydronaphthalene systems. acs.org

Transition-metal catalysis offers a complementary set of methods. Copper-catalyzed asymmetric intramolecular reductive coupling of (E)-dienylarenes with a benz-tethered ketone moiety has been developed for the synthesis of enantioenriched 1,2-dihydronaphthalene-1-ols. acs.org This method provides access to cyclic tertiary alcohols with two adjacent stereocenters in good yields and excellent enantioselectivity. acs.org Rhodium-catalyzed asymmetric addition of organoboronic acids to oxabicyclic alkenes is another powerful strategy for producing chiral dihydronaphthalene derivatives. nih.govacs.org Furthermore, palladium-catalyzed asymmetric intramolecular Friedel-Crafts allylic alkylation of phenols has been utilized to synthesize chiral 9,10-dihydrophenanthrenes, which share a related structural motif. nih.gov

N-Heterocyclic carbene (NHC)-catalyzed cascade annulation reactions of benzodiketones and enals under oxidative conditions have also been reported to afford a variety of 1,2-dihydronaphthalenes with two adjacent stereocenters in high yields, excellent diastereoselectivity, and enantioselectivity. figshare.comacs.org

Table 1: Comparison of Enantioselective Catalytic Methods for Dihydronaphthalene Synthesis

| Catalytic System | Reaction Type | Starting Materials | Key Features | Reference |

|---|---|---|---|---|

| Chiral Phosphate (B84403) / Boronic Acid | Asymmetric [4+2] Cycloaddition | Isobenzopyrylium ions | In situ generation of chiral counteranion; metal-free. | acs.org |

| (S,S)-Ph-BPE-Cu | Intramolecular Reductive Cyclization | (E)-dienylarenes, benz-tethered ketones | Forms cyclic tertiary alcohols; excellent enantioselectivity. | acs.org |

| Secondary Amine | Vinylogous Michael/Aldol Cascade | Vinylogous donors, enals | Stepwise double-isomerization; synthesis of axially chiral chalcones. | acs.org |

| Rh(I) / Chiral Ligand | Asymmetric Arylation | Oxabicyclic alkenes, arylboronic acids | Desymmetrization of meso-compounds. | nih.govacs.org |

| N-Heterocyclic Carbene (NHC) | Cascade Annulation | Benzodiketones, enals | Oxidative conditions; two adjacent stereocenters. | figshare.comacs.org |

| Pd / Chiral Ligand | Intramolecular Friedel-Crafts | Phenols with allylic carbonates | Synthesis of chiral 9,10-dihydrophenanthrenes. | nih.gov |

Diastereoselective Control in Cyclization and Ring-Opening Reactions

Diastereoselective control is crucial in constructing the complex, multi-stereocenter frameworks of many dihydronaphthalene derivatives. Key strategies include intramolecular cyclizations and the ring-opening of strained ring systems. nih.govresearchgate.net

A notable method for achieving diastereoselective formation of dihydronaphthalenes involves the intramolecular Friedel–Crafts alkylation of non-donor-acceptor cyclopropanes. nih.govresearchgate.net This transformation proceeds via a selective bond cleavage at the most substituted carbon of the cyclopropane (B1198618) ring with complete retention of configuration, leading to functionalized dihydronaphthalene scaffolds with quaternary carbon stereocenters. nih.govresearchgate.net Computational studies have indicated that an alkoxy functionality is key to this selective bond breaking and stereochemical outcome. nih.gov

The oxonium-ene cyclization reaction represents another powerful tool for diastereoselective synthesis. Substituted dihydropyrans, which are structurally related to dihydronaphthalenes, can be synthesized with excellent diastereoselectivity from aldehydes or epoxides and a specific unsaturated ester, catalyzed by trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) under mild conditions. rsc.org The Prins cyclization, particularly the silyl-Prins variant, has also been explored for the diastereoselective synthesis of disubstituted oxygenated heterocycles. uva.es

Furthermore, cascade reactions have been developed to generate highly substituted cyclohexanones, precursors to dihydronaphthalenes, with high diastereoselectivity. For example, a cascade inter-intramolecular double Michael addition of curcumins to arylidenemalonates, catalyzed by a phase transfer catalyst in a biphasic medium, yields functionalized cyclohexanones with excellent diastereoselectivity. beilstein-journals.org

Table 2: Diastereoselective Strategies in Dihydronaphthalene and Analog Synthesis

| Reaction Type | Key Transformation | Catalyst/Reagent | Stereochemical Outcome | Reference |

|---|---|---|---|---|

| Intramolecular Friedel-Crafts | Ring-opening of cyclopropane | Lewis Acid | Retention of configuration | nih.govresearchgate.net |

| Oxonium-ene Cyclization | 6-endo-trig cyclization | TMSOTf | Excellent diastereoselectivity | rsc.org |

| Silyl-Prins Cyclization | Cyclization of alkenylsilyl alcohol | Lewis Acid | cis-2,6-disubstituted dihydropyrans | uva.es |

| Double Michael Addition | Inter-intramolecular cascade | Phase Transfer Catalyst | Excellent diastereoselectivity | beilstein-journals.org |

Chemoenzymatic and Biocatalytic Synthesis Pathways for Dihydronaphthalene Derivatives

Chemoenzymatic and biocatalytic approaches offer highly selective and environmentally benign routes to chiral dihydronaphthalene derivatives. These methods leverage the inherent stereoselectivity of enzymes to produce enantiopure compounds that can be challenging to obtain through traditional chemical synthesis.

A prime example is the use of bacterial dioxygenase enzymes. Toluene dioxygenase (TDO), from a mutant strain of Pseudomonas putida, can asymmetrically dihydroxylate naphthalene to produce enantiopure (+)-(1R,2S)-dihydroxy-1,2-dihydronaphthalene. umich.edu This cis-dihydrodiol is a versatile chiral building block.

Further chemoenzymatic transformations can be applied to these microbially-derived synthons. For instance, all four stereoisomers of 1,2-dihydroxy-1,2,3,4-tetrahydronaphthalene have been synthesized from naphthalene and 1,2-dihydronaphthalene (B1214177) precursors using a combination of enzymatic reactions (e.g., dihydroxylation, epoxidation, hydrolysis) and chemical steps (e.g., hydrogenation, acid-catalyzed rearrangement). umich.edu This highlights the power of combining biological and chemical catalysis to access a full spectrum of stereoisomers.

Biocatalysis, particularly through the use of enzymes, is a cornerstone of green chemistry, often proceeding under mild conditions with high efficiency and selectivity. jk-sci.com

Table 3: Chemoenzymatic Synthesis of Dihydronaphthalene Derivatives

| Enzyme/Organism | Transformation | Substrate | Product | Reference |

|---|---|---|---|---|

| Pseudomonas putida (mutant strain with TDO) | Asymmetric dihydroxylation | Naphthalene | (+)-(1R,2S)-dihydroxy-1,2-dihydronaphthalene | umich.edu |

| Multiple enzymes and chemical steps | Stereodivergent synthesis | Naphthalene, 1,2-dihydronaphthalene | All stereoisomers of 1,2-dihydroxy-1,2,3,4-tetrahydronaphthalene | umich.edu |

Sustainable and Green Chemistry Applications in this compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes to complex molecules like this compound. Key considerations include maximizing atom economy and utilizing environmentally benign catalytic systems. jk-sci.comprimescholars.com

Atom-Economical Transformations

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. wikipedia.orgjocpr.com Reactions with high atom economy are inherently "greener" as they generate less waste. primescholars.comscranton.edu

In the context of dihydronaphthalene synthesis, certain reaction types are more atom-economical than others. For example:

Addition reactions , such as the Diels-Alder cycloaddition, are highly atom-economical as all the atoms of the reactants are incorporated into the product. primescholars.com

Isomerization reactions , where the atomic composition of the product is identical to the starting material, are 100% atom-economical. jk-sci.com

Conversely, reactions that use stoichiometric reagents, such as some classical oxidation or reduction methods, or those that generate significant byproducts (e.g., protecting group strategies), tend to have lower atom economy. wikipedia.orgscranton.edu The development of catalytic versions of these transformations is a major goal in green chemistry. jk-sci.com

Table 4: Atom Economy of Common Reaction Types in Organic Synthesis

| Reaction Type | General Transformation | Atom Economy |

|---|---|---|

| Addition | A + B → C | High (often 100%) |

| Isomerization | A → B | 100% |

| Substitution | A-B + C → A-C + B | Moderate to Low |

| Elimination | A-B → A + B | Low |

Environmentally Benign Catalytic Systems

The use of environmentally friendly catalysts is a cornerstone of green chemistry. nih.gov This involves replacing hazardous or stoichiometric reagents with catalytic alternatives that are often more efficient, selective, and reusable.

Heterogeneous Catalysts: Solid acid catalysts, such as supported heteropoly acids (HPAs), are a prominent class of eco-friendly catalysts. researchgate.netexlibrisgroup.com HPAs like silicotungstic acid (STA) and phosphotungstic acid (PTA) supported on materials like zirconia or silica (B1680970) offer strong acidity, thermal stability, and reusability. researchgate.net These catalysts can be employed in various organic transformations, including alkylations and acylations, which are relevant to the synthesis of substituted naphthalenes. researchgate.net Their solid nature facilitates easy separation from the reaction mixture, minimizing waste and allowing for catalyst recycling. nih.govresearchgate.net

Homogeneous Catalysts in Green Solvents: While heterogeneous catalysts are advantageous for separation, homogeneous catalysts often exhibit higher activity and selectivity. A green approach to homogeneous catalysis involves using environmentally benign solvents like water or alcohols. nih.gov Certain catalysts, such as metal triflates and some organocatalysts, are effective in these solvents and can sometimes be recovered and reused. nih.gov

Biocatalysis: As mentioned in section 2.3.3, enzymes are highly effective and environmentally benign catalysts. umich.edujk-sci.com They operate under mild conditions (neutral pH, ambient temperature and pressure) in aqueous media, offering high chemo-, regio-, and stereoselectivity. umich.edu

The continual development of these sustainable catalytic systems is crucial for the future of chemical synthesis, enabling the production of valuable compounds like this compound with minimal environmental impact. jk-sci.comexlibrisgroup.com

Advanced Spectroscopic and Analytical Characterization of 5,8 Dihydronaphthalen 2 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks. Through the analysis of chemical shifts, signal integrations, and coupling patterns, the connectivity and chemical environment of each atom can be established.

The ¹H NMR spectrum of 5,8-Dihydronaphthalen-2-ol provides information on the number of distinct proton environments, their electronic surroundings, and their proximity to neighboring protons. The structure contains protons in both the aromatic and aliphatic regions. The aromatic protons are expected to appear in the downfield region (typically 6.5-8.0 ppm) due to the deshielding effects of the benzene ring current. The aliphatic protons on the partially saturated ring will resonate further upfield. The hydroxyl proton signal is often broad and its chemical shift can vary depending on solvent and concentration.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their respective chemical environments. Aromatic carbons typically resonate between 110-160 ppm, with the carbon atom bonded to the hydroxyl group (C-2) appearing further downfield due to the oxygen's electronegativity. The aliphatic carbons (C-5 and C-8) will appear in the upfield region of the spectrum.

Disclaimer: The following tables contain predicted, hypothetical data for this compound for illustrative purposes, as comprehensive experimental data is not widely available.

Table 1: Hypothetical ¹H NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.05 | d | 1H | H-4 |

| ~6.70 | dd | 1H | H-3 |

| ~6.65 | d | 1H | H-1 |

| ~6.00 | m | 2H | H-6, H-7 |

| ~5.10 | br s | 1H | OH |

Table 2: Hypothetical ¹³C NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ) ppm | Carbon Assignment |

|---|---|

| ~154.0 | C-2 |

| ~136.5 | C-4a |

| ~134.0 | C-8a |

| ~129.0 | C-6 or C-7 |

| ~128.5 | C-7 or C-6 |

| ~127.0 | C-4 |

| ~116.0 | C-1 |

| ~114.0 | C-3 |

| ~28.0 | C-5 or C-8 |

To confirm the assignments from one-dimensional NMR and establish the precise connectivity of atoms, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between adjacent protons. For instance, a cross-peak would be expected between the signals for H-3 and H-4, confirming their ortho relationship. It would also show correlations among the aliphatic protons (H-5, H-6, H-7, H-8), helping to delineate the spin system within the saturated ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. Each cross-peak in the HSQC spectrum links a specific proton signal to the carbon signal of the atom it is attached to. This technique would be used to definitively assign the proton signals in Table 1 to their corresponding carbon signals in Table 2.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and can offer insights into its structure through the analysis of fragmentation patterns. The molecular formula for this compound is C₁₀H₁₀O, corresponding to a monoisotopic mass of approximately 146.07 Da.

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the exact elemental composition of the parent ion and its fragments. For this compound, HRMS would be able to distinguish its molecular formula, C₁₀H₁₀O (calculated exact mass: 146.0732), from other potential formulas with the same nominal mass.

The choice of ionization technique is critical in mass spectrometry. Electrospray Ionization (ESI) is a soft ionization method that typically generates protonated molecules, [M+H]⁺, or other adducts with minimal fragmentation. In the case of this compound, ESI-MS would be expected to show a prominent ion at an m/z of approximately 147.0810, corresponding to the [C₁₀H₁₁O]⁺ species. By inducing fragmentation of this parent ion (MS/MS), a characteristic fragmentation pattern can be obtained, which is useful for structural confirmation. A common fragmentation pathway for related compounds involves the loss of water or other small neutral molecules.

Table 3: Hypothetical HRMS Data for this compound

| Ion | Calculated m/z |

|---|---|

| [M]⁺• | 146.0732 |

| [M+H]⁺ | 147.0810 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions

IR and UV-Vis spectroscopy provide valuable information regarding the functional groups present in a molecule and its electronic properties, respectively.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Specific functional groups absorb at characteristic frequencies. For this compound, the IR spectrum would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group. Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring would result in absorptions in the 1450-1600 cm⁻¹ region. A significant band around 1200-1300 cm⁻¹ corresponding to the C-O stretching of the phenol (B47542) group would also be expected.

Table 4: Hypothetical IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3400 (broad) | O-H stretch | Phenol |

| ~3050 | C-H stretch | Aromatic |

| ~2930 | C-H stretch | Aliphatic |

| ~1600, ~1480 | C=C stretch | Aromatic Ring |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons to higher energy orbitals. The absorption wavelengths provide information about the conjugated systems within a molecule. The chromophore in this compound is the dihydronaphthalene system containing the benzene ring. It is expected to exhibit characteristic absorptions in the UV region, likely showing multiple bands corresponding to π → π* electronic transitions of the aromatic system.

X-ray Crystallography for Solid-State Structure Determination

Currently, a complete single-crystal X-ray diffraction analysis for this compound has not been reported in publicly accessible literature. Such a study would yield critical crystallographic parameters. For illustrative purposes, the table below outlines the type of data that would be obtained from a successful crystallographic analysis.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Description | Hypothetical Value |

| Crystal System | The crystal system describes the symmetry of the unit cell. | e.g., Monoclinic |

| Space Group | The space group provides a detailed description of the symmetry elements within the crystal. | e.g., P2₁/c |

| Unit Cell Dimensions | These are the lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). | a = X.XXX Åb = Y.YYY Åc = Z.ZZZ Åα = 90°β = XX.XX°γ = 90° |

| Volume (V) | The volume of the unit cell. | XXX.X ų |

| Z | The number of molecules per unit cell. | 4 |

| Calculated Density (ρ) | The density of the crystal calculated from the crystallographic data. | X.XXX g/cm³ |

Note: The values presented in this table are hypothetical and serve only to illustrate the data generated by an X-ray crystallography experiment.

While data for the parent compound is unavailable, studies on related dihydronaphthalene derivatives have been conducted. For instance, the crystal structure of 2-(1-Naphthoyl)-5,8-dihydronaphthalen-1-ol has been determined, revealing a distorted boat conformation for the dihydrobenzene ring. iucr.org Such analyses of derivatives can offer insights into the likely solid-state conformation of this compound.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable for the purification and purity assessment of chemical compounds. High-Performance Liquid Chromatography (HPLC) and flash chromatography are commonly employed techniques for these purposes.

Detailed, peer-reviewed studies outlining specific chromatographic conditions for the analysis and purification of this compound are not extensively documented. However, based on the analysis of structurally similar compounds, such as naphthalene (B1677914) and its hydroxylated derivatives, suitable methods can be proposed. For instance, reversed-phase HPLC is a common technique for separating moderately polar compounds like naphthols. nih.gov

The selection of chromatographic parameters is critical for achieving optimal separation. These parameters include the choice of the stationary phase (the column), the mobile phase (the solvent or solvent mixture), the flow rate, and the detection method. A systematic development of these parameters would be necessary to establish a validated method for this compound.

Table 2: Illustrative HPLC Parameters for the Analysis of Naphthol-Related Compounds

| Parameter | Description | Example Condition |

| Column | The stationary phase where the separation occurs. | Reversed-phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | The solvent that carries the analyte through the column. | A mixture of acetonitrile and water |

| Flow Rate | The speed at which the mobile phase moves through the column. | 1.0 mL/min |

| Detection | The method used to detect the analyte as it elutes from the column. | UV-Vis at a specific wavelength (e.g., 254 nm) |

| Retention Time (Rt) | The time it takes for the analyte to pass through the column. | Analyte-specific |

Note: These are example conditions and would require optimization for the specific analysis of this compound.

For preparative scale purification, flash chromatography is often the method of choice. This technique utilizes a stationary phase, typically silica (B1680970) gel, and a solvent system of increasing polarity to separate the target compound from impurities. While a general procedure involving chromatography over silica gel has been mentioned in the synthesis of a derivative of 5,8-dihydronaphthalen-1-ol, specific details of the mobile phase composition and elution profile for the purification of this compound itself are not provided. iucr.org

Computational Chemistry and Theoretical Investigations of 5,8 Dihydronaphthalen 2 Ol

Quantum Chemical Calculation Methodologies

Quantum chemical calculations are fundamental to modern chemistry, providing a framework to compute molecular properties from first principles. nasa.gov These methods are essential for understanding the intrinsic characteristics of molecules like 5,8-Dihydronaphthalen-2-ol.

Density Functional Theory (DFT) has become a leading method in quantum chemistry for its favorable balance of accuracy and computational cost. nih.gov It is used to determine the optimized molecular geometry by finding the lowest energy arrangement of atoms on the potential energy surface. For a molecule like this compound, DFT calculations, often using functionals like B3LYP or M06-2X with basis sets such as 6-311G(d,p), can predict bond lengths, bond angles, and dihedral angles with high precision. semanticscholar.org

Beyond geometry, DFT is instrumental in calculating electronic properties. The distribution of electron density can be analyzed through methods like Mulliken population analysis to assign partial charges to each atom, revealing insights into the molecule's polarity and potential sites for electrostatic interactions. nih.gov

Illustrative Data Table: Predicted Geometrical Parameters for this compound

This table presents hypothetical yet representative data for the optimized geometry of this compound, as would be calculated using DFT methods.

| Parameter | Atom(s) Involved | Predicted Value |

| Bond Lengths | ||

| C-O | ~1.37 Å | |

| O-H | ~0.97 Å | |

| C=C (aromatic) | ~1.39 - 1.41 Å | |

| C-C (aliphatic) | ~1.51 - 1.53 Å | |

| C-H (aromatic) | ~1.08 Å | |

| C-H (aliphatic) | ~1.10 Å | |

| Bond Angles | ||

| C-O-H | ~109.5° | |

| C-C-O | ~120.1° | |

| C-C-C (aromatic) | ~119.5 - 120.5° | |

| H-C-H (aliphatic) | ~109.0° |

While DFT is widely used, other quantum mechanical methods also play crucial roles. Ab initio methods, which are based solely on theoretical principles without experimental data, offer the highest level of theory and accuracy but are computationally demanding. They are often used as a benchmark for other methods.

Conversely, semiempirical methods incorporate some experimental parameters to simplify calculations, making them much faster. This speed allows for the rapid exploration of a molecule's conformational landscape, identifying various low-energy conformers and the energy barriers between them. For a molecule with a non-rigid aliphatic ring like this compound, these methods can be valuable for an initial screening of stable shapes before applying more rigorous DFT or ab initio calculations for refinement.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org This theory is a cornerstone for understanding reaction mechanisms and molecular stability. semanticscholar.orgwikipedia.org

The HOMO represents the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. wikipedia.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. semanticscholar.org A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. semanticscholar.org A small gap suggests the molecule is more polarizable and reactive. semanticscholar.org

From the energies of the HOMO and LUMO, several chemical reactivity descriptors can be calculated to quantify the molecule's behavior.

Illustrative Data Table: Predicted FMO Properties and Reactivity Indices for this compound

This table contains representative theoretical values for FMO analysis. Actual values would be derived from specific quantum chemical calculations.

| Parameter | Formula | Predicted Value (eV) | Description |

| E(HOMO) | - | ~ -5.8 | Energy of the Highest Occupied Molecular Orbital |

| E(LUMO) | - | ~ -0.9 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | E(LUMO) - E(HOMO) | ~ 4.9 | Indicates chemical stability and reactivity |

| Ionization Potential (I) | -E(HOMO) | ~ 5.8 | Energy required to remove an electron |

| Electron Affinity (A) | -E(LUMO) | ~ 0.9 | Energy released when an electron is added |

| Global Hardness (η) | (I - A) / 2 | ~ 2.45 | Resistance to change in electron distribution |

| Global Softness (S) | 1 / (2η) | ~ 0.204 | Reciprocal of hardness, indicates reactivity |

| Electronegativity (χ) | (I + A) / 2 | ~ 3.35 | Power to attract electrons |

FMO theory is also crucial for understanding intramolecular charge transfer. The distribution of the HOMO and LUMO across the molecular structure reveals the likely paths of electron movement during electronic transitions. For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the oxygen atom of the hydroxyl group. The LUMO would likely be distributed across the π-antibonding system of the aromatic ring. An electronic excitation would therefore correspond to a π → π* transition, involving a transfer of charge density from the hydroxyl-substituted part of the ring to the rest of the π-system.

Natural Bond Orbital (NBO) Analysis for Intermolecular and Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals obtained from a quantum calculation into localized bonds and lone pairs, which align with intuitive Lewis structures. nih.govicm.edu.pl This method provides a detailed picture of bonding, electron delocalization, and hyperconjugative interactions within a molecule. nih.govorientjchem.org

The analysis quantifies the stabilization energy, E(2), associated with the delocalization of electrons from a filled (donor) NBO to a vacant (acceptor) NBO. A higher E(2) value indicates a stronger interaction. nih.gov For this compound, significant interactions would include the delocalization of lone pair (LP) electrons from the oxygen atom into the antibonding π* orbitals of the aromatic ring. This LP(O) → π*(C=C) interaction is characteristic of substituted phenols and contributes significantly to the molecule's electronic structure and stability. Other notable interactions include delocalizations from C-C or C-H sigma bonds into vacant antibonding orbitals.

Illustrative Data Table: Predicted NBO Donor-Acceptor Interactions in this compound

This table presents hypothetical but chemically reasonable NBO analysis results, highlighting key hyperconjugative interactions.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (O) | π* (C1-C6) | ~ 20-30 | Lone Pair Delocalization |

| π (C1-C6) | π* (C2-C3) | ~ 15-25 | π-Conjugation |

| π (C4-C5) | π* (C1-C6) | ~ 10-20 | π-Conjugation |

| σ (C7-H) | σ* (C6-C7) | ~ 2-5 | σ → σ* Hyperconjugation |

| σ (C-O) | σ* (C1-H) | ~ 1-3 | σ → σ* Hyperconjugation |

Reaction Mechanism Elucidation through Computational Modeling

There is currently no available research that computationally models the reaction mechanisms involving this compound.

Transition State Characterization and Reaction Barrier Calculations

No studies characterizing the transition states or calculating the reaction barriers for reactions leading to or involving this compound could be identified.

Prediction of Regioselectivity and Stereoselectivity

Computational predictions concerning the regioselectivity and stereoselectivity of reactions producing this compound are not present in the surveyed literature.

Spectroscopic Parameter Prediction and Validation with Experimental Data

No computational studies focused on predicting the spectroscopic parameters (such as NMR or IR spectra) of this compound and validating these predictions against experimental data have been found. While experimental data for this compound exists, the corresponding computational validation is not documented in the available resources.

This lack of information highlights an opportunity for future research to explore the rich computational chemistry of this compound, which could provide valuable insights into its reactivity and properties.

Chemical Derivatives and Advanced Material Applications

Design and Synthesis of Functionalized 5,8-Dihydronaphthalen-2-ol Derivatives

The design and synthesis of derivatives of this compound are pivotal for harnessing its full potential. This involves both modifications to the core bicyclic structure and the chemical transformation of its hydroxyl and alkene groups.

Modifications to the fundamental 5,8-dihydronaphthalene scaffold are crucial for tailoring its chemical reactivity and influencing the properties of the resulting derivatives. A key strategy involves the introduction of various substituent groups onto the aromatic ring. For instance, the synthesis of methoxy-substituted analogs, such as 2-methoxy-5,6,7,8-tetrahydronaphthalen-1-ol, has been reported. nih.govscispace.com This is achieved through a directed ortho-metalation approach, where 6-methoxy-1,2,3,4-tetrahydronaphthalene (B156819) is treated with sec-butyllithium (B1581126) and tetramethylethylenediamine (TMEDA), followed by reaction with a boron reagent and subsequent oxidation. nih.gov

Furthermore, the introduction of aryl groups at various positions on the dihydronaphthalene ring system is a significant area of research. nih.gov These aryldihydronaphthalene derivatives can be synthesized through several methods, including acid-catalyzed cyclization of substituted succinates and palladium-catalyzed intramolecular reactions. nih.gov The nature and position of these aryl substituents can dramatically influence the electronic properties and steric environment of the molecule, thereby tuning its reactivity for specific synthetic applications.

| Modification Strategy | Reagents | Resulting Derivative Class |

| Directed ortho-metalation | sec-BuLi, TMEDA, B(OMe)3, H2O2 | Methoxy-substituted tetrahydronaphthalenols |

| Acid-catalyzed cyclization | Substituted succinates, triflic acid | Aryldihydronaphthalene derivatives |

| Palladium-catalyzed reactions | Dihydronaphthalene precursors | Aryl-substituted dihydronaphthalenes |

The hydroxyl (-OH) and alkene (C=C) functionalities within the this compound structure are prime targets for derivatization, offering pathways to a wide array of functionalized molecules.

The hydroxyl group can readily undergo a variety of chemical transformations common to phenols and alcohols. These include etherification, where the hydroxyl proton is replaced by an alkyl or aryl group, and esterification, where it reacts with a carboxylic acid or its derivative to form an ester. These reactions can be used to introduce a wide range of functional groups, thereby altering the solubility, electronic properties, and reactivity of the parent molecule. For instance, in the synthesis of related compounds, the hydroxyl group is sometimes protected as a silyl (B83357) ether to prevent unwanted side reactions during subsequent synthetic steps. nih.gov

The alkene moiety in the non-aromatic ring presents a site for various addition reactions. youtube.comyoutube.comyoutube.comyoutube.com Common transformations include:

Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) across the double bond, which typically proceeds via a carbocation intermediate and follows Markovnikov's rule. youtube.com

Hydration: The acid-catalyzed addition of water to the double bond, resulting in the formation of an alcohol. This reaction is also susceptible to carbocation rearrangements. youtube.com

Halogenation: The addition of halogens (e.g., Br2, Cl2) to the double bond, leading to vicinal dihalides. This reaction often proceeds through a halonium ion intermediate and results in anti-addition. youtube.com

Hydrogenation: The addition of hydrogen across the double bond, typically using a metal catalyst (e.g., Pd/C), which converts the dihydronaphthalene to a tetralin derivative. google.com

These derivatization strategies allow for the introduction of new functional groups and the modification of the molecule's three-dimensional structure, which are essential for developing materials with specific properties.

This compound and Its Analogs as Synthetic Intermediates for Complex Organic Molecules

The structural framework of this compound makes it a valuable building block in the synthesis of more complex organic molecules, particularly those containing polycyclic systems.

The dihydronaphthalene core can serve as a foundational unit for the construction of larger, more intricate polycyclic aromatic systems. Through various synthetic methodologies, the existing rings can be annulated with additional rings. For example, intramolecular didehydro-Diels-Alder (DDDA) reactions of appropriately substituted styrene-ynes can lead to the formation of arylnaphthalene derivatives. nih.gov Furthermore, the dihydronaphthalene skeleton can be a precursor in the synthesis of natural products and their analogs. For instance, derivatives have been utilized in the synthesis of compounds inspired by combretastatin (B1194345) A-4, a potent anticancer agent. nih.govscispace.com

The reactivity of the functional groups in this compound and its derivatives makes them useful precursors in a variety of specialized organic syntheses. The hydroxyl group can direct further electrophilic aromatic substitution on the aromatic ring, while the alkene can participate in cycloaddition reactions. The dihydronaphthalene system has been employed as a key intermediate in the synthesis of complex molecules, including those targeted for biological applications such as estrogen receptor degraders. google.com The ability to pre-install functionality on the dihydronaphthalene core allows for a convergent and efficient approach to the synthesis of complex target molecules.

Investigation of Non-linear Optical (NLO) Properties in Dihydronaphthalene Derivatives

The field of non-linear optics (NLO) explores the interaction of intense light with materials, leading to a variety of phenomena with applications in optical switching, frequency conversion, and data storage. Organic molecules with extended π-conjugated systems and donor-acceptor functionalities are of particular interest for their NLO properties.

While specific experimental data on the NLO properties of this compound itself is limited in the current literature, theoretical studies on related naphthalene (B1677914) derivatives suggest that this class of compounds holds promise. ipme.runih.govasianpubs.organalis.com.myresearchgate.net The NLO response of a molecule is related to its hyperpolarizability, which can be calculated using quantum chemical methods like Density Functional Theory (DFT). ipme.runih.govasianpubs.orgresearchgate.net

Studies on donor-acceptor substituted naphthalene derivatives have shown that intramolecular charge transfer from an electron-donating group to an electron-accepting group through the π-system can lead to large first hyperpolarizabilities. ipme.ru By strategically functionalizing the this compound scaffold with appropriate donor and acceptor groups, it may be possible to design novel NLO materials. The hydroxyl group can act as a weak electron donor, and its donating capacity can be enhanced through derivatization. The introduction of strong electron-withdrawing groups on the aromatic ring could complete the donor-acceptor architecture necessary for significant NLO activity.

| Compound Class | Key Structural Feature for NLO Properties | Investigated Properties |

| Donor-Acceptor Naphthalene Derivatives | Intramolecular Charge Transfer | First Static Hyperpolarizabilities |

| Octacyclic Naphthalene-based Scaffolds | Extended π-conjugation | Linear and Second Hyper-polarizability |

| Naphthalene-Nitrophenyl Derivatives | Donor-π-Acceptor System | First Static Hyperpolarizabilities |

Further computational and experimental investigations are warranted to fully explore the NLO potential of specifically designed this compound derivatives.

Applications in Advanced Chemical Technologies (Excluding Biological)

Extensive searches of scientific and patent literature did not yield significant information regarding the application of this compound in advanced chemical technologies outside of the biological and pharmaceutical fields. The primary focus of research on this compound and its derivatives has been overwhelmingly concentrated on its synthesis and potential uses in medicinal chemistry, particularly in the development of anticancer agents and other therapeutic compounds.

While dihydronaphthalene derivatives, more broadly, have found some niche applications, such as in the preparation of certain polymers, specific data on the use of this compound as a monomer or precursor for advanced materials like specialized polymers, resins, coatings, or in the field of organic electronics is not well-documented in publicly available research. Dihydronaphthalene compounds have been mentioned as molecular weight modifiers in the context of alfin catalyst polymerization, a process for producing synthetic rubbers. google.com However, these references are generally not specific to this compound.

The scientific literature strongly indicates that the current value and research interest in this compound are driven by its utility as a scaffold in the synthesis of complex molecules with biological activity.

Data on Advanced Material Applications

Below is a table summarizing the lack of available data on the application of this compound in advanced chemical technologies.

| Application Area | Derivative/Material | Research Findings |

| Polymer Synthesis | Not specified in literature | No documented use as a primary monomer. |

| Organic Electronics | Not specified in literature | No evidence of application in semiconductors or conductive materials. |

| Resins and Coatings | Not specified in literature | No information on use as a component in formulation. |

| Functional Materials | Not specified in literature | No documented synthesis of functional materials for non-biological applications. |

Future Perspectives and Emerging Research Directions in 5,8 Dihydronaphthalen 2 Ol Chemistry

Innovations in Green and Sustainable Synthetic Approaches

The chemical industry's shift towards sustainability is a major driver of innovation in synthetic organic chemistry. For 5,8-dihydronaphthalen-2-ol, future research will likely focus on developing greener and more sustainable synthetic routes that minimize environmental impact and improve efficiency.

Biocatalysis: One of the most promising avenues is the use of biocatalysts, such as enzymes or whole-cell systems, to produce this compound. nih.gov Biocatalytic processes offer several advantages, including high selectivity, mild reaction conditions (ambient temperature and pressure), and the use of aqueous solvents, which significantly reduces waste and energy consumption. nih.govnih.gov Engineered enzymes could be designed to selectively hydrogenate a suitable naphthalene (B1677914) precursor to yield the desired product with high enantiopurity, a critical factor for pharmaceutical applications. nih.gov The development of robust biocatalysts can be accelerated through protein engineering, expanding the toolbox for creating tailored synthetic pathways. nih.gov

Green Solvents: The choice of solvent is a critical factor in the environmental footprint of a chemical process. mdpi.com Research is increasingly focused on replacing conventional volatile organic compounds with greener alternatives. For the synthesis of this compound, future studies will likely explore the use of solvents like cyclopentyl methyl ether (CPME), 2-methyltetrahydrofuran (B130290) (2-MeTHF), and eucalyptol. google.com These solvents offer lower toxicity and are often derived from renewable resources. google.comhidenanalytical.com The use of water as a solvent, especially in transition-metal-free conditions, represents another key area of exploration for the synthesis of related heterocyclic compounds and could be adapted for dihydronaphthalene derivatives. hidenanalytical.com

Catalyst-Free and Eco-Friendly Reactions: The development of catalyst-free reaction methodologies, or those using in-situ generated reagents from benign starting materials, will be a significant area of focus. For instance, processes that generate active reagents like hypobromous acid in situ from alkali metal bromides and bromates eliminate the need to handle hazardous materials like liquid bromine. researchgate.net Adapting such principles to the functionalization of the dihydronaphthalene scaffold could lead to more inherently sustainable synthetic processes. researchgate.net

Development of Advanced Spectroscopic and In Situ Characterization Techniques

A deeper understanding of the formation, structure, and reactivity of this compound relies on the continuous development of advanced analytical techniques.

Advanced NMR Spectroscopy: While standard 1D NMR provides basic structural information, advanced techniques like two-dimensional (2D) NMR (COSY, HSQC, HMBC) are essential for the unambiguous assignment of complex organic molecules. rsc.org Future research will likely involve the application of these techniques to fully characterize this compound and its derivatives, especially in complex reaction mixtures. Furthermore, techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can provide insights into the spatial arrangement of atoms, which is crucial for understanding stereochemistry. rsc.org The availability of spectral data for related compounds, such as 1,2-dihydronaphthalene (B1214177), provides a basis for these future investigations. youtube.com

Integration of Machine Learning and AI in Computational Predictions

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize chemical research by accelerating discovery and providing insights that are difficult to obtain through experimentation alone.

Property Prediction: Machine learning models can be trained to predict a wide range of molecular properties, from basic physicochemical characteristics to complex biological activities. nih.govpharmacompass.com For this compound, ML models could be developed to predict properties such as solubility, toxicity, and its potential as a monomer or a bioactive compound. This predictive capability can significantly reduce the need for extensive experimental screening, saving time and resources. nih.gov

Exploration of Novel Reaction Pathways and Catalytic Systems

The discovery of new reactions and more efficient catalysts is a cornerstone of chemical innovation. For this compound, this involves exploring new ways to construct the dihydronaphthalene core and to functionalize it.

Catalytic Hydrogenation: The selective hydrogenation of naphthalene derivatives is a key strategy for accessing dihydronaphthalenes. Research into novel catalytic systems will continue to be a major focus. This includes the development of catalysts with improved activity, selectivity, and stability. For example, novel catalysts comprising finely divided nickel with activators and promoters from different groups of the periodic table are being explored for hydrogenation processes. Similarly, processes for the liquid-phase catalytic hydrogenation of related unsaturated compounds are being refined with new catalyst compositions. nih.gov The catalytic dehydrogenation of tetrahydronaphthalene derivatives also presents a potential route to dihydronaphthalenes.

Asymmetric Synthesis: For applications where chirality is important, the development of asymmetric synthetic methods is crucial. The asymmetric transfer hydrogenation of related tetralone derivatives using ruthenium catalysts has been shown to produce enantiopure products. Future research will likely adapt such methodologies to produce specific stereoisomers of this compound.

Unveiling New Applications in Material Science and Chemical Engineering

While the current applications of this compound may be limited, its unique structure suggests potential for use in a variety of advanced materials and chemical processes.

Polymer Science: Dihydronaphthalene derivatives have been explored as monomers for polymerization. nih.gov The presence of a hydroxyl group and a double bond in this compound makes it a potentially valuable building block for creating new polymers with unique thermal and optical properties. Future research could focus on its polymerization and copolymerization to produce materials for specialty applications.

Advanced Materials: The dihydronaphthalene scaffold is found in various bioactive compounds and functional materials. google.com The specific substitution pattern of this compound could be exploited to create novel liquid crystals, organic light-emitting diode (OLED) materials, or other functional organic materials. Its derivatives could also be investigated for applications in medicinal chemistry, following the lead of other tetralone and dihydronaphthalene-based compounds that have shown cytotoxic activity against cancer cells.

Chemical Engineering: In chemical engineering, this compound could serve as a valuable intermediate for the synthesis of more complex molecules. Its bifunctional nature (a phenol (B47542) and a reactive alkene) allows for a wide range of subsequent chemical transformations, making it a versatile platform chemical for the production of fine chemicals and pharmaceuticals.

Q & A

Basic Research Questions

Q. What are the optimal laboratory conditions for synthesizing 5,8-Dihydronaphthalen-2-ol?

- Methodological Answer : The synthesis can be optimized using a base-mediated reaction in polar aprotic solvents. For example, potassium carbonate (K₂CO₃) in dimethylformamide (DMF) facilitates deprotonation of naphthol precursors, enabling nucleophilic substitution or coupling reactions. Temperature control (e.g., 25–60°C) and inert atmospheres (N₂/Ar) are critical to minimize side reactions. Propargyl bromide or similar electrophiles can introduce functional groups, as demonstrated in analogous naphthol derivative syntheses . Post-reaction quenching with ice-water and extraction with ethyl acetate followed by solvent evaporation under reduced pressure yields crude product .

Q. How can this compound be purified after synthesis?

- Methodological Answer : Purification typically involves column chromatography using silica gel with gradients of ethyl acetate/hexane (e.g., 1:9 to 3:7 ratios) to isolate the target compound. Recrystallization from ethanol or methanol may enhance purity, leveraging solubility differences observed in structurally similar compounds (e.g., melting point ~179°C for related naphthols) . For volatile impurities, rotary evaporation under vacuum (≤0.1 mmHg) at 40–60°C is recommended .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks using deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Key signals include aromatic protons (δ 6.5–8.0 ppm) and hydroxyl groups (δ 4.0–5.0 ppm, broad) .

- GC-MS : Analyze volatility and fragmentation patterns using a HP-5MS column (30 m × 0.25 mm) with helium carrier gas (1 mL/min) and temperature ramping (50°C to 300°C at 10°C/min) .

- IR Spectroscopy : Confirm hydroxyl (3200–3600 cm⁻¹) and aromatic C=C (1450–1600 cm⁻¹) stretches .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during multi-step synthesis of this compound derivatives?

- Methodological Answer : Chiral auxiliaries or catalysts (e.g., BINOL-based systems) can enforce enantioselectivity in cyclization or hydroxylation steps . Computational modeling (DFT or molecular docking) predicts transition states to guide solvent and catalyst selection (e.g., tetrahydrofuran with Pd/C for hydrogenation) . For diastereomer separation, chiral stationary phases in HPLC (e.g., Chiralpak IA) resolve isomers with hexane/isopropanol mobile phases .

Q. What computational methods predict the reactivity of this compound in novel reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model reaction pathways, such as electrophilic aromatic substitution or oxidation. COMSOL Multiphysics simulations optimize reaction parameters (e.g., heat transfer in exothermic steps) . Machine learning (ML) algorithms trained on reaction databases (e.g., Reaxys) predict feasible synthetic routes and byproduct formation .

Q. How should researchers design experiments to assess the antimicrobial activity of this compound derivatives?

- Methodological Answer :

- In vitro assays : Use broth microdilution (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Prepare derivatives with varying substituents (e.g., methyl, halogen) to structure-activity relationships (SAR) .

- Cytotoxicity screening : Compare IC₅₀ values in mammalian cell lines (e.g., HEK293) using MTT assays to evaluate selectivity .

- Molecular dynamics : Simulate binding interactions with microbial targets (e.g., DNA gyrase) using GROMACS or AMBER .

Key Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.